REACTION_CXSMILES
|
[OH-].[K+].C([O:6][CH2:7][C:8]1[C:13]([Br:14])=[C:12]([Br:15])[C:11]([CH2:16][O:17]C(=O)C)=[C:10]([Br:21])[C:9]=1[Br:22])(=O)C>O.O1CCOCC1>[Br:14][C:13]1[C:12]([Br:15])=[C:11]([CH2:16][OH:17])[C:10]([Br:21])=[C:9]([Br:22])[C:8]=1[CH2:7][OH:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
20
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C(=C(C(=C1Br)Br)COC(C)=O)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at reflux the mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled somewhat
|
Type
|
CUSTOM
|
Details
|
the bulk of the dioxane-water removed by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Water was added to the semi-solid residue
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give crude diol, 16.7 parts
|
Type
|
CUSTOM
|
Details
|
Recrystalization from dioxane-water
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1Br)CO)Br)Br)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |